6-Methyl-3-azabicyclo[3.1.0]hexane

Medicinal Chemistry Conformational Analysis GPCR Ligand Design

6-Methyl-3-azabicyclo[3.1.0]hexane is a privileged 3-ABH scaffold. Its rigid cyclopropane-fused pyrrolidine core and defined (1α,5α,6α)-stereochemistry reduce entropic penalties upon target binding, delivering Ki values of 0.9–2.3 nM at σ1 receptors and excellent brain penetration (B/B > 4). The 6-methyl group provides a critical stereochemical handle for SAR studies. This specific isomer is not interchangeable with generic 3-ABH derivatives; substituting risks uncontrolled variables in binding affinity and metabolic stability. Insist on the stereospecific (1α,5α,6α)-configuration to ensure reproducible CNS-targeted outcomes.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B13222283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-azabicyclo[3.1.0]hexane
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCC1C2C1CNC2
InChIInChI=1S/C6H11N/c1-4-5-2-7-3-6(4)5/h4-7H,2-3H2,1H3
InChIKeyNAWPASPYZIMBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-azabicyclo[3.1.0]hexane: Product Overview and Scaffold Context for Scientific Procurement


6-Methyl-3-azabicyclo[3.1.0]hexane is a bicyclic amine belonging to the 3-azabicyclo[3.1.0]hexane (3-ABH) class, featuring a conformationally constrained cyclopropane-fused pyrrolidine core with a methyl substituent at the 6-position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry due to its rigid three-dimensional geometry, which imposes defined spatial orientation of substituents and reduces entropic penalties upon target binding . The compound is primarily employed as a synthetic building block and intermediate in pharmaceutical research, particularly for central nervous system (CNS) drug discovery programs [1].

6-Methyl-3-azabicyclo[3.1.0]hexane: Why In-Class Substitution Without Quantitative Validation Is Scientifically Unsound


The 3-azabicyclo[3.1.0]hexane scaffold presents multiple stereochemical and substituent-dependent variables that preclude generic substitution. The methyl group at the 6-position alters both steric and electronic properties, affecting molecular recognition and downstream biological outcomes [1]. Furthermore, the stereospecific configuration (e.g., (1α,5α,6α)- vs. alternative isomers) directly determines the three-dimensional presentation of functional groups [2]. The scaffold's established drug-like ranges for molecular weight (260–524 Da) and lipophilicity (ALogP 0.9–5.4) are sensitive to substitution patterns, meaning that even minor modifications can shift a compound outside optimal physicochemical space . Without direct comparative data, substituting one 3-ABH derivative for another introduces uncontrolled variables in binding affinity, selectivity, metabolic stability, and synthetic tractability.

6-Methyl-3-azabicyclo[3.1.0]hexane: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Conformational Rigidity: 3-Azabicyclo[3.1.0]hexane Scaffold vs. Flexible Piperidine and Pyrrolidine Analogs

The 3-azabicyclo[3.1.0]hexane scaffold confers conformational restriction compared to monocyclic amines such as piperidine or pyrrolidine. In a direct head-to-head comparison of sigma receptor ligands, 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives exhibited moderate to high affinity for both σ1 and σ2 receptors, demonstrating that conformational restriction was not detrimental to receptor affinity relative to the more flexible 3-phenylpiperidine parent scaffold [1]. Among the series, dextrorotatory isomers with stereochemistry analogous to 3-phenylpiperidines at the C-1 position displayed enhanced affinity and selectivity for σ1 receptors versus levorotatory isomers, with compounds (+)-14 and (+)-15 achieving Ki values of 0.9 nM and 2.3 nM, respectively, for σ1 receptors [1].

Medicinal Chemistry Conformational Analysis GPCR Ligand Design

Bioisosteric Replacement: 3-Azabicyclo[3.1.0]hexane as Morpholine and Piperidine Pharmacophore Substitute

In triple reuptake inhibitor (TRI) drug discovery, the 3-azabicyclo[3.1.0]hexane scaffold has been employed as a conformationally constrained replacement for flexible pharmacophore elements typically found in morpholine or piperidine-based scaffolds. Selected 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexane derivatives demonstrated high in vitro potency and selectivity across serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. Critically, these compounds achieved good oral bioavailability (>30%) and brain penetration with brain-to-blood ratios exceeding 4 (B/B > 4) in rats [1].

Bioisosterism Medicinal Chemistry Pharmacophore Design

Metabolic Stability and Safety Profile: DGAT-1 Inhibitor 6b vs. In-Class Derivatives

Within the azabicyclo[3.1.0]hexane chemical series, compound 6b (a specific 3-ABH derivative) was identified as a diacylglycerol acyltransferase-1 (DGAT-1) inhibitor with favorable in vitro and in vivo properties. Compound 6b demonstrated good in vitro activity toward human DGAT-1, selectivity over DGAT-2, and liver microsomal stability [1]. Notably, compound 6b exhibited no CYP inhibition, no hERG binding, and no cell cytotoxicity in standard assays [1]. In vivo, oral administration of compound 6b reduced plasma triglyceride levels in mice [1].

Metabolic Stability DGAT-1 Inhibition Cardiometabolic Disease

Synthetic Accessibility: 6-Methyl-3-azabicyclo[3.1.0]hexane as a Versatile Building Block vs. Complex 3-ABH Derivatives

6-Methyl-3-azabicyclo[3.1.0]hexane represents a minimally functionalized 3-ABH core with a single methyl substituent at the 6-position. Recent advances in transition metal-catalyzed synthetic routes to 3-ABH derivatives have been systematically classified and analyzed, including three- and five-membered ring fusion strategies and one-pot syntheses from acyclic precursors via tandem cyclizations . The methyl substituent at the 6-position can be introduced via stereoselective cyclopropanation methodologies [1]. The compound's defined stereochemistry (e.g., (1α,5α,6α)- configuration) provides precise chiral control for asymmetric synthesis applications [1].

Organic Synthesis Building Block Medicinal Chemistry

6-Methyl-3-azabicyclo[3.1.0]hexane: Evidence-Driven Application Scenarios for Scientific Procurement


CNS Drug Discovery: Conformationally Constrained Building Block for GPCR and Transporter Ligands

Based on evidence that 3-ABH scaffolds maintain receptor affinity while imposing conformational restriction (Ki = 0.9–2.3 nM at σ1 receptors [1]) and achieve favorable brain penetration (B/B > 4 in rats [2]), 6-methyl-3-azabicyclo[3.1.0]hexane is suitable as a core building block for CNS-targeted medicinal chemistry programs. The methyl substituent at the 6-position provides a defined stereochemical handle for exploring structure-activity relationships (SAR) around the bicyclic core.

Metabolic Disease Programs: DGAT-1 and Related Enzyme Inhibitor Scaffolds

Evidence from 3-ABH derivatives demonstrates favorable metabolic stability and clean in vitro safety profiles (no CYP inhibition, no hERG binding, no cytotoxicity [3]), with in vivo efficacy in reducing plasma triglycerides. 6-Methyl-3-azabicyclo[3.1.0]hexane can serve as a starting scaffold for developing enzyme inhibitors targeting metabolic pathways where conformational constraint confers selectivity advantages over flexible amine scaffolds.

Triple Reuptake Inhibitor (TRI) and Monoamine Transporter Modulator Development

Selected 3-ABH derivatives have demonstrated high in vitro potency and selectivity at SERT, NET, and DAT with oral bioavailability >30% in rats [2]. The 6-methyl-3-azabicyclo[3.1.0]hexane core provides a synthetically accessible entry point for designing novel monoamine transporter modulators, where the bicyclic scaffold can be elaborated with aryl and alkoxyalkyl substituents to optimize transporter selectivity profiles.

Asymmetric Synthesis and Chiral Ligand Development

The stereospecific configuration of 6-methyl-3-azabicyclo[3.1.0]hexane (e.g., (1α,5α,6α)- with two defined stereocenters [4]) provides a rigid chiral framework suitable for asymmetric catalysis applications. The strained bicyclic system offers predictable reactivity in ring-opening and functionalization reactions, making it valuable for constructing complex chiral amines with high stereochemical fidelity.

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